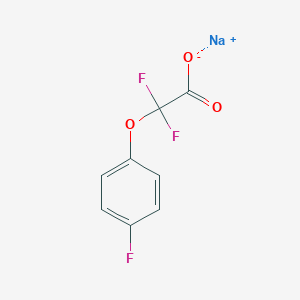

Sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

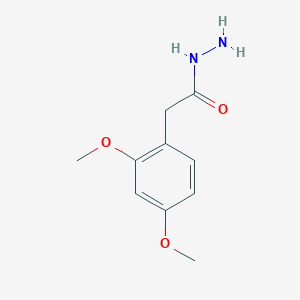

Sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate is a chemical compound with the CAS Number: 2413904-14-8 . It has a molecular weight of 228.1 . The IUPAC name for this compound is sodium 2,2-difluoro-2-(4-fluorophenoxy)acetate . It is typically stored at 4 degrees Celsius . The compound is usually in the form of a powder .

Molecular Structure Analysis

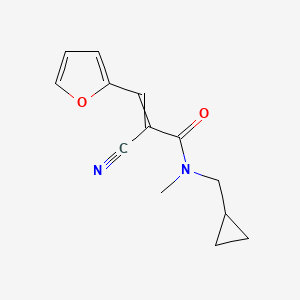

The InChI code for this compound is1S/C8H5F3O3.Na/c9-5-1-3-6 (4-2-5)14-8 (10,11)7 (12)13;/h1-4H, (H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 228.1 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Preparation of Difluoromethyl Ethers : A study demonstrated a method for synthesizing various alkyl and aryl difluoromethyl ethers using fluorosulfonyldifluoroacetic acid as a difluorocarbene precursor. This method, facilitated by sodium sulfate or cuprous iodide, provides a moderate yield under mild conditions, indicating the potential application of sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate in synthesizing complex ether compounds (Qing‐Yun Chen & Sheng-Wen Wu, 1989).

Ecotoxicological Evaluation : Research on sodium monofluoroacetate (compound 1080) explores its potential as a metabolite in various fluorinated compounds and its effects on aquatic organisms. The study's findings suggest low bioaccumulation potential and high biodegradation rate, minimizing adverse effects on aquatic life, which indirectly relates to the safety and environmental impact of related compounds like this compound (J. Zurita et al., 2007).

Fluorinating Agents : The development of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], prepared via direct fluorination, showcases the versatility of fluorinated compounds in chemical synthesis, hinting at the broader applications of this compound in site-selective fluorination processes (R. Banks, M. K. Besheesh, & E. Tsiliopoulos, 1996).

Coordination Polymeric Structures : The sodium, potassium, and rubidium complex salts with (4-fluorophenoxy)acetic acid have been studied, revealing two-dimensional coordination polymeric structures. These findings contribute to the understanding of the complexation behavior of fluorophenoxy acetates, offering insights into potential material science applications (Graham Smith, 2017).

Applications in Energy Storage and Conductive Membranes

Sodium Metal Batteries : A study on sodium metal as an anode for Na-ion batteries highlights the challenges and solutions in creating stable, rechargeable sodium metal batteries. The use of high-concentration electrolytes including sodium bis(fluorosulfonyl)imide suggests potential roles for this compound in enhancing battery efficiency and stability (Jianming Zheng et al., 2018).

Nanostructured Proton-Conducting Membranes : Research into the synthesis of a polymerizable fluorinated surfactant for constructing stable nanostructured proton-conducting membranes indicates the utility of fluorinated compounds in advanced membrane technologies. This could imply applications for this compound in developing membranes with enhanced proton conductivity (M. Wadekar et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . The precautionary statements associated with it are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3.Na/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBHPPKMQFCCQB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(=O)[O-])(F)F)F.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2815290.png)

![2-(2-(4-(2-phenoxyethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2815299.png)

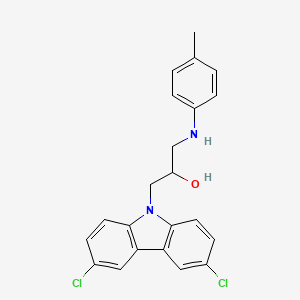

![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2815304.png)

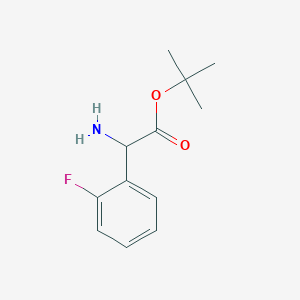

![tert-butyl 4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2815306.png)

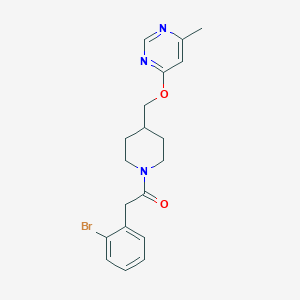

![6-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815307.png)

![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2815308.png)